2-(Difluoromethyl)azetidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(Difluoromethyl)azetidine hydrochloride involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Difluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Difluoromethyl)azetidine hydrochloride can be compared with other similar compounds, such as:
Azetidine: A non-fluorinated analog with different chemical properties and reactivity.
2-(Trifluoromethyl)azetidine: A similar compound with an additional fluorine atom, leading to different chemical behavior and applications.
2-(Chloromethyl)azetidine:
Biological Activity
2-(Difluoromethyl)azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. The difluoromethyl group imparts unique chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₄H₈ClF₂N. Its structure includes a difluoromethyl group attached to an azetidine ring, which affects its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to various enzymes and receptors. The azetidine ring's inherent strain provides increased reactivity, facilitating interactions that may modulate biological pathways.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antiviral Activity : Compounds containing azetidine structures have demonstrated antiviral properties against various pathogens. For instance, derivatives of azetidinone have shown moderate inhibitory activity against human coronaviruses and influenza viruses .
- Anticancer Properties : Studies have indicated that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, certain azetidinones have been recognized for their potency against breast and prostate cancer cells, showcasing IC₅₀ values in the nanomolar range .
- Antimycobacterial Activity : Recent findings suggest that azetidine derivatives exhibit bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. The compounds interfere with cell envelope biogenesis, specifically targeting mycolic acid biosynthesis, which is crucial for mycobacterial growth .
Case Studies and Research Findings
- Antiviral Activity Study :
- Anticancer Evaluation :
- Bactericidal Activity Against M. tuberculosis :
Comparative Analysis
The unique properties of this compound can be contrasted with other similar compounds:
Compound | Structure | Biological Activity | Notes |
---|---|---|---|
2-(Trifluoromethyl)azetidine | CF₃ instead of CF₂H | Potentially higher reactivity | Differences in binding affinity due to fluorine substitution |
1,4-Diaryl-3-chloroazetidin-2-one | Various aryl groups | Anticancer activity | Effective against breast cancer cell lines |
BGAz Compounds | Various modifications | Antimycobacterial | Active against drug-resistant strains |
Properties
IUPAC Name |
2-(difluoromethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDCRCWKQTOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-28-6 |
Source
|
Record name | 2-(difluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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